molecular formula C14H13NO5 B14945854 2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid

2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid

Cat. No.: B14945854
M. Wt: 275.26 g/mol
InChI Key: XLJIKQRSOSBXEZ-UHFFFAOYSA-N
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Description

2-{[(4-Methoxybenzoyl)amino]methyl}-3-furoic acid is an organic compound with the molecular formula C14H13NO5 It is characterized by the presence of a furoic acid core, substituted with a methoxybenzoyl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxybenzoyl)amino]methyl}-3-furoic acid typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxybenzoic acid with an appropriate aminomethyl furoic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxybenzoyl)amino]methyl}-3-furoic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[(4-Methoxybenzoyl)amino]methyl}-3-furoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxybenzoyl)amino]methyl}-3-furoic acid involves its interaction with specific molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the furoic acid core may engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methoxybenzoyl)amino]methyl}-3-methylbenzoic acid
  • 2-{[(4-Methoxybenzoyl)amino]methyl}-3-thiophene carboxylic acid

Uniqueness

Compared to similar compounds, 2-{[(4-Methoxybenzoyl)amino]methyl}-3-furoic acid stands out due to its unique combination of a furoic acid core and a methoxybenzoyl group

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-[[(4-methoxybenzoyl)amino]methyl]furan-3-carboxylic acid

InChI

InChI=1S/C14H13NO5/c1-19-10-4-2-9(3-5-10)13(16)15-8-12-11(14(17)18)6-7-20-12/h2-7H,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

XLJIKQRSOSBXEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=C(C=CO2)C(=O)O

Origin of Product

United States

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